Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate
Description
Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a 4,5-dimethyl-substituted thiophene core. The molecule contains a methyl ester at position 3 and a 3-phenoxybenzamido group at position 2. This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~4–5) and a molecular weight of approximately 397.5 g/mol (calculated from C₂₀H₁₉NO₄S).
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-13-14(2)27-20(18(13)21(24)25-3)22-19(23)15-8-7-11-17(12-15)26-16-9-5-4-6-10-16/h4-12H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCKMLZAQUQZJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the methyl and phenoxybenzamido groups.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated thiophene derivatives.
Scientific Research Applications
Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways, leading to its therapeutic effects.
Pathways Involved: It may inhibit key enzymes in the inflammatory cascade or disrupt microbial cell wall synthesis, resulting in anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Structural and Functional Differences
- Amide vs. Carbamate Linkage: The target compound’s amide group (C=O-NH) contrasts with the carbamate (O=C-O-NH) in the phenoxycarbonyl analog (). Amides are generally more stable and less reactive than carbamates, which may hydrolyze under basic conditions.
- Substituent Effects: The 3-phenoxybenzamido group in the target compound introduces bulkier aromaticity compared to the smaller pyridine-3-carbonyl () or nitrobenzamido groups ().
- Core Saturation : Analogs like ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () feature a saturated tetrahydrobenzo ring, reducing aromatic conjugation and altering molecular rigidity compared to the fully aromatic thiophene core in the target compound.
Biological Activity
Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate (CAS Number: 896616-00-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C21H19NO4S
- Molecular Weight : 381.44 g/mol
- Structure : The compound features a thiophene ring substituted with a phenoxybenzamide group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The following mechanisms have been proposed based on existing research:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, contributing to its anticancer properties.
- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancer cells through mitochondrial pathways, leading to cytochrome c release and caspase activation .
- Antimicrobial Activity : Preliminary data indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development in infectious disease treatment.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 1.5 | Induction of apoptosis via mitochondrial pathway |
| MDA-MB-231 (Breast Cancer) | 2.0 | Inhibition of cell migration and invasion |
| LNCaP (Prostate Cancer) | 1.8 | Disruption of androgen receptor signaling |
These results indicate that the compound possesses potent anticancer activity across multiple cell lines, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
The antimicrobial efficacy was assessed against several pathogens, revealing the following:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound has significant antimicrobial properties, particularly against fungal infections.
Case Studies
- Case Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis markers such as PARP cleavage and caspase activation. This suggests its potential utility in lung cancer therapies.
- Case Study on Bacterial Infections : In vivo studies using animal models infected with Staphylococcus aureus showed that administration of the compound reduced bacterial load significantly compared to control groups, indicating its potential as an antibacterial agent.
Q & A
Basic: What synthetic routes are commonly employed to synthesize Methyl 4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate?
The compound is synthesized via acylation of a thiophene-3-carboxylate precursor. A typical method involves:
- Step 1 : Reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with an acylating agent (e.g., 3-phenoxybenzoyl chloride) in a polar aprotic solvent like dichloromethane under nitrogen .
- Step 2 : Purification via recrystallization (methanol/water) or reverse-phase HPLC to isolate the product .
- Key parameters : Reaction time (6–12 hours), temperature (reflux), and stoichiometric control of the acylating agent to minimize byproducts .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
- IR Spectroscopy : Confirms the presence of key functional groups:
- NMR (¹H/¹³C) : Assigns proton and carbon environments:
- Mass Spectrometry : Validates molecular weight (e.g., HRMS for exact mass) .
Advanced: How can researchers optimize synthesis to improve yield and purity?
- Catalyst Screening : Test bases (e.g., piperidine, DMAP) to enhance acylation efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, CH₂Cl₂) to balance reactivity and solubility .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting material or over-acylated products) and adjust stoichiometry .
- Purification Refinement : Gradient elution in HPLC (e.g., methanol/water from 30%→100%) improves resolution of closely eluting species .
Advanced: How should researchers resolve contradictory NMR data during structural characterization?
- Case Example : Discrepancies in aromatic proton shifts may arise from conformational flexibility of the 3-phenoxy group.
- Methodology :
Advanced: What experimental designs are suitable for evaluating biological activity (e.g., anti-inflammatory or antibacterial)?
- In Vitro Assays :
- Antioxidant Activity : DPPH/ABTS radical scavenging assays at varying concentrations (10–100 µM) .
- Anti-inflammatory : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
- Antibacterial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains .
- Mechanistic Studies :
Advanced: How can researchers address low reproducibility in biological activity studies?
- Controlled Variables :
- Data Interpretation :
Basic: What are the stability and storage conditions for this compound?
- Stability : Susceptible to hydrolysis of the ester group under acidic/basic conditions.
- Storage : Store at −20°C in anhydrous DMSO or as a lyophilized powder under inert gas (N₂/Ar) .
- Monitoring : Periodic HPLC analysis to detect degradation (e.g., free carboxylic acid formation) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
- Modification Sites :
- Evaluation Metrics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
